molecular formula C25H22D4ClN7O3 B1150010 Dabigatran D4 hydrochloride

Dabigatran D4 hydrochloride

Cat. No. B1150010
M. Wt: 512
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran D4 hydrochloride is deuterium labeled Dabigatran, which is a reversible and selective, direct thrombin inhibitor (DTI) with Ki value of 4.5 nM.

Scientific Research Applications

Anticoagulant Properties and Mechanism

Dabigatran is a direct thrombin inhibitor (DTI) notable for its reversible and selective inhibition of human thrombin. It effectively inhibits thrombin-induced platelet aggregation and demonstrates concentration-dependent anticoagulant effects in vitro in various species. This is evident through its ability to double activated partial thromboplastin time, prothrombin time, and ecarin clotting time in human platelet-poor plasma at specific concentrations (Wienen et al., 2007).

Influence on Hemodialysis and Renal Impairment

Dabigatran etexilate, an orally active prodrug of dabigatran, shows increased exposure in patients with renal impairment, correlating with the severity of renal dysfunction. This necessitates dose adjustment or an increase in administration intervals in such patients. Dabigatran can be partly removed from the plasma by hemodialysis in patients with end-stage renal disease (Stangier et al., 2010).

Pharmacokinetics and Pharmacodynamics

Dabigatran displays linear pharmacokinetic characteristics with dose-proportional increases in maximum plasma concentration and area under the curve. Its pharmacodynamics activities, assessed by effects on blood coagulation parameters, are time and dose-dependent. The pharmacokinetics of dabigatran are influenced by factors like creatinine clearance, age, sex, and weight (Liesenfeld et al., 2011).

Antidote Development and Emergency Management

Studies have focused on the development of antidotes for dabigatran, such as aDabi-Fab, which specifically binds to dabigatran with high affinity, effectively reversing its anticoagulant activity in vivo. This is significant in emergency situations or where rapid reversal of anticoagulant effects is required (Schiele et al., 2013).

properties

Product Name

Dabigatran D4 hydrochloride

Molecular Formula

C25H22D4ClN7O3

Molecular Weight

512

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.